molecular formula C12H14N2O4 B8398805 (S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)pyrazolidine-3-carboxylic acid

Cat. No. B8398805
M. Wt: 250.25 g/mol
InChI Key: CXCVVCZVSVCTQJ-JTQLQIEISA-N
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Patent
US08901119B2

Procedure details

To a solution of 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate (2.8 g, 9.14 mmol) in dichloromethane (DCM) (50 mL) was added TFA (42.2 mL, 548 mmol) and 10 mL of water. The reaction was stirred at 25° C. for 72 h. The solvent was removed under reduced pressure to give 1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid (2.2 g, 8.79 mmol,) which was used directly without further purification. LC-MS (ES) m/e 250.8 (M+H)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
42.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid

Identifiers

REACTION_CXSMILES
[N:1]1([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:5][CH2:4][CH:3]([C:6]([O:8]C(C)(C)C)=[O:7])[NH:2]1.C(O)(C(F)(F)F)=O.O>ClCCl>[C:17]1([CH2:16][O:15][C:13]([N:1]2[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH:2]2)=[O:14])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1(NC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
42.2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
1-{[(phenylmethyl)oxy]carbonyl}-3-pyrazolidinecarboxylic acid
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N1NC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.79 mmol
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.